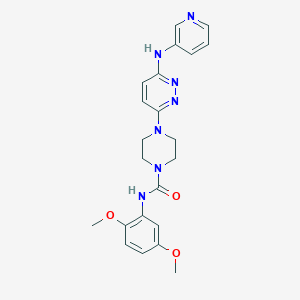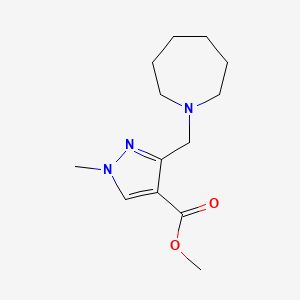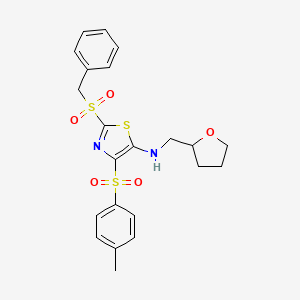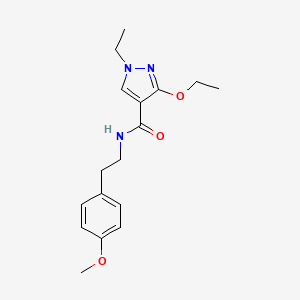
N-(2,5-dimethoxyphenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H25N7O3 and its molecular weight is 435.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Interaction and Receptor Analysis
N-(2,5-dimethoxyphenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a compound that has been explored in the context of molecular interactions and receptor analysis. For instance, it has been studied for its binding interactions with cannabinoid receptors, utilizing molecular orbital methods and 3D-quantitative structure-activity relationship models (Shim et al., 2002).
Antitubercular and Antibacterial Activities
This compound has been investigated for its potential antitubercular and antibacterial activities. A study synthesized derivatives of this compound and screened them for their effectiveness against tuberculosis and other bacterial infections, finding some derivatives more potent than standard reference drugs (Bodige et al., 2020).
Application in Dyeing and Biological Activities
Research has also explored the synthesis of novel compounds, including derivatives of this compound, for dyeing polyester fibers. These compounds exhibited antimicrobial, antitumor, and antioxidant activities, highlighting their multifaceted potential (Khalifa et al., 2015).
Antineoplastic Activity
The antineoplastic activity of compounds similar to this compound has been studied, particularly in the treatment of chronic myelogenous leukemia. These studies focus on the metabolism of such compounds in patients, offering insights into their pharmacological profiles (Gong et al., 2010).
Herbicidal Applications
In agriculture, derivatives of this compound have been examined for their herbicidal properties, including the inhibition of photosynthesis in plants. This line of research provides insights into the development of new herbicides based on the structural properties of these compounds (Hilton et al., 1969).
Anticancer Research
There is ongoing research into the use of related compounds in cancer treatment. These studies involve understanding the mechanisms of action, such as apoptosis induction and cell cycle arrest in cancer cells, and evaluating their effectiveness in tumor models (Lee et al., 2013).
Synthesis of Polyamides
The compound has been utilized in the synthesis of polyamides, which are significant in various industrial applications. These studies focus on creating new materials with specific properties, like solubility and molecular weight, demonstrating the versatility of this compound in polymer chemistry (Hattori & Kinoshita, 1979).
Antimicrobial Evaluation
Further exploration into the antimicrobial properties of derivatives of this compound has been conducted. This research aims to develop new antimicrobial agents, highlighting the compound's potential in addressing various infectious diseases (Othman, 2013).
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O3/c1-31-17-5-6-19(32-2)18(14-17)25-22(30)29-12-10-28(11-13-29)21-8-7-20(26-27-21)24-16-4-3-9-23-15-16/h3-9,14-15H,10-13H2,1-2H3,(H,24,26)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDVULZUHGQYDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2984848.png)


![2-[Tert-butyl(dimethyl)silyl]oxypentanal](/img/structure/B2984852.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2984853.png)
![ethyl 2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-5-propylthiophene-3-carboxylate](/img/structure/B2984854.png)

![(2E)-3-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2984858.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2984862.png)

![5-[(Pyridin-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2984867.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2984868.png)
![N-(4-methylbenzyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2984870.png)
